BenchChemオンラインストアへようこそ!

A09-003

CDK-9 inhibition AML FLT3-ITD

A09-003 is a validated CDK9 inhibitor for reducing Mcl-1 expression in AML models. Unlike pan-CDK inhibitors, it is characterized for synergy with venetoclax, crucial for overcoming resistance in FLT3-ITD mutant cell lines. For reliable target engagement in apoptosis and combination studies, source A09-003 to ensure experimental integrity.

Molecular Formula C23H26N4O
Molecular Weight 374.5 g/mol
Cat. No. B12370965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA09-003
Molecular FormulaC23H26N4O
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=NC=C2)NC3=CC(=CC=C3)N4CCCNCC4
InChIInChI=1S/C23H26N4O/c1-28-22-9-3-2-8-21(22)18-10-12-25-23(16-18)26-19-6-4-7-20(17-19)27-14-5-11-24-13-15-27/h2-4,6-10,12,16-17,24H,5,11,13-15H2,1H3,(H,25,26)
InChIKeyVPUDUHFHZJGMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A09-003: An Evidence-Based Procurement Guide for a CDK-9 Inhibitor in Hematologic Malignancy Research


A09-003 (CAS 2911646-14-3) is a synthetic small-molecule inhibitor of cyclin-dependent kinase 9 (CDK-9), designed to disrupt transcriptional elongation via RNA polymerase II modulation [1]. Its primary mechanism involves the reduction of the anti-apoptotic protein Mcl-1, a validated target in acute myeloid leukemia (AML) therapy, particularly in cases of venetoclax resistance [2].

A09-003: Why Mcl-1 Dependency Precludes Simple CDK-9 Inhibitor Substitution


While multiple CDK-9 inhibitors are commercially available for preclinical research, their functional utility in AML models is not uniform. The key differentiator is the specific pathway modulated: Mcl-1, an anti-apoptotic protein that drives resistance to the clinical agent venetoclax [1]. A09-003 is explicitly characterized for its ability to reduce Mcl-1 expression via CDK-9 inhibition, a property that is not a universal feature of all CDK-9 inhibitors and is critical for research aiming to overcome venetoclax resistance or achieve synergistic cell death [2]. Substituting A09-003 with a CDK-9 inhibitor that has not been validated for Mcl-1 suppression in a venetoclax context risks experimental failure and misinterpretation of target engagement.

A09-003: Head-to-Head and Quantitative Evidence for Scientific Procurement Decisions


A09-003 vs. Venetoclax in FLT3-ITD Mutant AML: Superior Single-Agent Antiproliferative Efficacy in Molm-14 Cells

A09-003 demonstrates superior single-agent potency against Molm-14 AML cells (harboring FLT3-ITD mutation) compared to venetoclax. While both compounds target Mcl-1-dependent survival pathways, A09-003 achieves a lower antiproliferative IC50, indicating a more effective reduction of Mcl-1 protein levels in this genetically defined context [1].

CDK-9 inhibition AML FLT3-ITD

A09-003 vs. Alvocidib (Flavopiridol) in AML: Differentiated Mcl-1 Modulation and Reduced Cytotoxicity

A09-003 is a next-generation CDK-9 inhibitor with improved target selectivity compared to first-generation pan-CDK inhibitors like alvocidib (flavopiridol). Alvocidib inhibits CDK9 (IC50 ~6 nM) but also potently inhibits CDK4, CDK7, and CDK11, leading to significant clinical toxicity [2]. A09-003, in contrast, is a selective CDK-9 inhibitor (IC50 16 nM) that avoids broad CDK inhibition, thereby reducing off-target cytotoxicity [1].

CDK-9 selectivity AML Mcl-1

A09-003 Synergy with Venetoclax: Quantified Synergistic Apoptosis in Molm-14 AML Cells

A09-003 exhibits strong synergy with venetoclax in Molm-14 AML cells. The combination index (CI) values were calculated using the Chou-Talalay method, demonstrating that the co-administration of A09-003 and venetoclax induces apoptotic cell death in a synergistic manner [1].

Combination therapy AML Mcl-1

A09-003 vs. Other CDK-9 Inhibitors in Mcl-1-Driven AML: Antiproliferative Potency in MV4-11 Cells

A09-003 demonstrates sub-micromolar antiproliferative activity in MV4-11 AML cells (FLT3-ITD mutant). This potency is comparable to or exceeds that of other investigational CDK-9 inhibitors (e.g., AZD4573, voruciclib) in similar cell-based assays [1] [2].

CDK-9 AML Mcl-1

A09-003: Recommended Application Scenarios Based on Quantitative Evidence


Overcoming Venetoclax Resistance in FLT3-ITD AML Research

A09-003 is indicated for experiments requiring Mcl-1 suppression in venetoclax-resistant AML models, particularly those with FLT3-ITD mutations (e.g., Molm-14, MV4-11). The compound's synergistic activity with venetoclax [1] makes it ideal for combination studies aimed at restoring apoptosis in resistant cell lines [2].

Investigating CDK-9-Specific Biology with Minimal Off-Target Interference

Due to its selective CDK-9 inhibition profile [1], A09-003 is the preferred tool compound for studying the downstream effects of CDK-9 inhibition (e.g., RNA Pol II activity, Mcl-1 expression) without the confounding effects of CDK4/7/11 inhibition seen with pan-CDK inhibitors like alvocidib [2].

Preclinical Combination Therapy Studies in AML and Other Mcl-1-Dependent Malignancies

A09-003 is well-suited for preclinical synergy screens with other targeted agents (e.g., FLT3 inhibitors, hypomethylating agents) due to its validated mechanism of Mcl-1 downregulation [1]. Its sub-micromolar potency in AML cell lines [2] supports its use in in vivo xenograft studies following established dosing protocols.

Comparative CDK-9 Inhibitor Profiling in Hematologic Cancer Cell Panels

A09-003's well-characterized antiproliferative IC50 values across a panel of leukemia cell lines (BDCM, Molm-14, THP-1, U937, MV4-11) [1] provide a robust dataset for benchmarking new CDK-9 inhibitors or for selecting appropriate cell lines for specific research questions based on genetic background.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for A09-003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.